molecular formula C12H12O B1194374 1-(2-Naphthyl)ethanol CAS No. 7228-47-9

1-(2-Naphthyl)ethanol

Cat. No. B1194374
CAS RN: 7228-47-9
M. Wt: 172.22 g/mol
InChI Key: AXRKCRWZRKETCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (R)-1-(1-naphthyl)ethanol through stereoinversion using Candida parapsilosis has been reported, highlighting the potential of whole cell biocatalysis for the stereoinversion of secondary alcohol, yielding (R)-1-(1-naphthyl)ethanol with 100% enantiomeric excess (eeR) and 88% yield under optimized conditions (Amrutkar, S., Banoth, L., & Banerjee, U., 2013). Additionally, lipase-catalyzed kinetic resolution of (±)-1-(1-naphthyl) ethanol under microwave irradiation has been studied, showing promising results for the synthesis of active pharmaceutical intermediates (Yadav, G., & Devendran, S., 2012).

Molecular Structure Analysis

The molecular structure of 1-(2-Naphthyl)ethanol has been studied using IR fluorescence dip spectroscopy and DFT calculations, revealing the existence of two conformers differing by a rotation of the aromatic plane around the C2–Cα axis. These studies provide insight into the gauche conformation of the OH group and the formation of hydrogen-bonded structures with methanol (Barbu-Debus, K., Seurre, N., Lahmani, F., & Zehnacker-Rentien, A., 2002).

Chemical Reactions and Properties

The reactivity of 1-(2-Naphthyl)ethanol and its derivatives in the presence of carboxylic esters involves alkyl–oxygen fission, influenced by substituents such as methoxyl and ethoxyl groups. This reactivity pattern highlights the impact of steric factors and electron release on the alkyl–oxygen heterolysis (Kenyon, J., & Sharan, P., 1966).

Physical Properties Analysis

Studies on jet-cooled complexes of 1-(2-Naphthyl)ethanol with various solvents have revealed detailed insights into its physical properties, such as the formation of hydrogen-bonded structures and the influence of solvent and chromophore interactions on the molecular conformation and stability (Seurre, N., et al., 2004).

Chemical Properties Analysis

The chemical properties of 1-(2-Naphthyl)ethanol, including its enantioselective synthesis and resolution, have been extensively researched. The resolution of (S)-1-(2-naphthyl)ethanol with immobilized pea protein as a new biocatalyst has been demonstrated, offering a novel approach to obtaining high optical purity and yield of the desired enantiomer (Nagaoka, H., & Kayahara, H., 1999).

Scientific Research Applications

  • Synthesis and Transformation:

    • (Amrutkar et al., 2013) reported the synthesis of (R)-1-(1-naphthyl)ethanol through stereoinversion using Candida parapsilosis. This compound serves as a crucial chiral substrate for synthesizing nonactin and dihydro-(1H)-quinoline-2-one derivatives.
    • (Yadav & Devendran, 2012) explored the lipase-catalyzed kinetic resolution of (±)-1-(1-naphthyl) ethanol via transesterification under microwave irradiation, highlighting its potential in the synthesis of active pharmaceutical intermediates (APIs).
  • Complexation and Molecular Interactions:

    • (Murphy et al., 2000) and (Barros et al., 1998) conducted photophysical and theoretical studies on the stereoselective binding of 1-naphthyl-1-ethanol and 2-naphthyl-1-ethanol with β-cyclodextrin. These studies reveal intricate details about the complexation dynamics and interactions of these molecules.
  • Chiral Building Blocks:

    • (Nagaoka & Kayahara, 1999) discussed the production of (S)-1-(2-naphthyl)ethanol using immobilized pea protein. This work highlights the role of 1-(2-naphthyl)ethanol as a chiral building block in organic synthesis.
  • Spectroscopy and Structural Analysis:

    • (Seurre et al., 2004) performed a vibrational study of 2-naphthyl-1-ethanol complexes using IR/UV double resonance spectroscopy. Their work provides insights into the molecular structure and behavior of these complexes.
  • Application in Catalysis:

    • (Qiu et al., 2019) demonstrated the use of 1-(2-naphthyl)ethanol in the asymmetric transfer hydrogenation of ketones, using designed nickel pincer complexes. This showcases its role in catalytic processes.
  • Optical Resolution and Enantioselectivity:

    • (Tang et al., 2014) explored chiral recognition in the complexation dynamics of β-cyclodextrin with enantiomers of 2-naphthyl-1-ethanol, indicating its significance in understanding chiral interactions at a molecular level.

Safety And Hazards

When handling 1-(2-Naphthyl)ethanol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-naphthalen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRKCRWZRKETCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Naphthyl)ethanol

CAS RN

7228-47-9
Record name 1-(2-Naphthyl)ethanol
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Record name alpha-Methylnaphthalene-2-methanol
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Record name 7228-47-9
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Record name α-methylnaphthalene-2-methanol
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Synthesis routes and methods I

Procedure details

In Example 3, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(2-naphthyl)ethanol (200 mg) required 4 days by going through bioconversion to 2-acetonaphthone accompanying sterically selective oxidation of (R)-1-(2-naphthyl)ethanol to obtain 100 mg of (S)-1-(2-naphthyl)ethanol at a yield of 50% and optical purity of 99% e.e. or higher. In Example 4, as a result of reacting with the substrate (±)-1-(2-naphthyl)ethanol by continuously recycling immobilized buckwheat protein used in this fourth step from the third step, optically active (S)-1-(2-naphthyl)ethanol was obtained at an optical purity of 99% e.e. or higher by going through a conversion mechanism which sterically selectively converts (R)-1-(2-naphthyl)ethanol to 2-acetonaphthone in the same manner as the first round. Continuous recycling of immobilized buckwheat protein maintained effectiveness for at least three rounds, and there were no changes observed in reaction time, chemical yield or optical purity.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=3,5-t-Bu2C6H3—, 2.6 μmol, 0.65 mol %) were dissolved in dichloromethane (3 mL) under nitrogen atmosphere, and then heated and stirred for 0.5 h at 40° C. After the mixture was cooled to room temperature, 2-acetonaphthone (0.4 mmol), dichloromethane (2 mL) and an aqueous solution of potassium hydroxide (0.2 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (10 atm) at 50° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(2-naphthyl)ethanol was obtained and the ee value (ee=98%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
570
Citations
Z Luo, SM Swaleh, F Theil, DP Curran - Organic Letters, 2002 - ACS Publications
Kinetic resolution of a fluorous ester rac-1 with Candida antarctica B lipase provided a mixture of enantioenriched alcohol (R)-2 and fluorous ester (S)-1. The mixture was subjected to a …
Number of citations: 82 pubs.acs.org
R Howe, AF Crowther, JS Stephenson… - Journal of Medicinal …, 1968 - ACS Publications
A series of 70 N-substituted derivatives of 2-amini>-!-(, 2-naphthyl) el hand (1) has beenprepared by a variety of methods. One member of (he series, prone! halol (5), was of some …
Number of citations: 61 pubs.acs.org
MS Chodnekar, AF Crowther, W Hepworth… - Journal of Medicinal …, 1972 - ACS Publications
Examples are given inwhich the side chain is attached to the benzenoid part and to the heterocyclic part of a heterocyclic system. Many of the compounds have thepronethalol level of …
Number of citations: 37 pubs.acs.org
H NAGAOKA, H KAYAHARA - Bioscience, biotechnology, and …, 1999 - academic.oup.com
(S)-1-(2-Naphthyl)ethanol was yielded by immobilized pea (Pisum sativum L.) protein (IPP) from (R, S) 2-naphthyl ethanol (>99% ee, yield; about 50%), in which the (R)-enantiomer was …
Number of citations: 11 academic.oup.com
R Howe, BJ McLoughlin, BS Rao… - Journal of Medicinal …, 1969 - ACS Publications
In attempts to improve the potency of the adrenergic (i-receptor antagonist pronethalol [2-isopropylamino-1-(2-naphthvl) ethanol] the 2-naphthyl group has been replaced by, for example…
Number of citations: 14 pubs.acs.org
R Howe, RH Moore, BS Rao - Journal of Medicinal Chemistry, 1973 - ACS Publications
Isopropylaminomethyl 2-naphthyl ketone (3) is reduced by B. theobromae to (/?)-(—)-2-isopropylamino-1-(2-naphthyl) ethanol (4) of optical purity 89% in low (6.5%) yield. The major …
Number of citations: 12 pubs.acs.org
K Kato, M Katayama, RK Gautam, S Fujii… - Bioscience …, 1995 - Taylor & Francis
The optical resolution of racemic 2,2,2-trifluoro-1-(naphthyl)ethanols (TFNEs) was achieved by lipase-catalyzed enantioselective acetylation with vinyl acetate in octane, S-acetates and …
Number of citations: 20 www.tandfonline.com
R Howe, BS Rao, MS Chodnekar - Journal of Medicinal Chemistry, 1970 - ACS Publications
A series of l-(l, 4-benzodioxan-2-yl)-and l-(chroman-2-yl)-2-ammoethanols, eg, 3 and 5, which contain features of both pronethalol (2) and propranolol (1), has beensynthesized by …
Number of citations: 47 pubs.acs.org
WH Pirkle, MS Hoekstra - The Journal of Organic Chemistry, 1974 - ACS Publications
Resolved l-(l-naphthyl) ethyl isocyanate (1), a useful reagent for the chromatographic resolution, via diastereo-meric derivatives of a variety of alcohols,-hydroxy esters, and thiols, can …
Number of citations: 214 pubs.acs.org
R Preeti, R Reena, R Sindhu, MK Awasthi… - … Science and Pollution …, 2023 - Springer
(S)-1-(1-naphthyl) ethanol (SNE) is a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent. It acts as an HMG-CoA reductase inhibitor and is …
Number of citations: 2 link.springer.com

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